molecular formula C22H28O3 B12375814 [(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B12375814
M. Wt: 346.5 g/mol
InChI Key: IMONTRJLAWHYGT-YOKBZDEQSA-N
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Description

The compound [(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule characterized by its unique structural features. This compound is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon, and is notable for its multiple deuterium atoms and ethynyl group. The presence of deuterium atoms makes it particularly interesting for studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, including the introduction of deuterium atoms and the formation of the ethynyl group. The process often begins with the preparation of a suitable precursor, followed by selective deuteration using deuterium gas or deuterated reagents under controlled conditions. The ethynyl group is introduced via a coupling reaction, such as the Sonogashira coupling, using an appropriate palladium catalyst and copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate: undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include deuterated alcohols, ketones, and substituted derivatives, which are valuable for further synthetic applications and studies.

Scientific Research Applications

[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate: has a wide range of scientific research applications:

    Chemistry: Used as a labeled compound in mechanistic studies and reaction tracing.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into enzyme kinetics and reaction pathways. The ethynyl group may interact with active sites of enzymes, altering their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to [(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate include other deuterated steroids and ethynylated derivatives. These compounds share structural similarities but differ in the number and position of deuterium atoms or functional groups. The unique combination of deuterium and ethynyl groups in this compound provides distinct properties, such as enhanced stability and altered metabolic pathways, making it valuable for specific research applications.

Properties

Molecular Formula

C22H28O3

Molecular Weight

346.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1/i5D2,6D2,13D,17D

InChI Key

IMONTRJLAWHYGT-YOKBZDEQSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)C)[2H]

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Origin of Product

United States

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